molecular formula C4HBr3MgS B6294925 (3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF CAS No. 124109-12-2

(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF

Cat. No. B6294925
CAS RN: 124109-12-2
M. Wt: 345.14 g/mol
InChI Key: YMCFASIUIHATDX-UHFFFAOYSA-M
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Description

(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is an organometallic compound with a wide range of applications in the scientific field. This compound is used as a catalyst for a variety of organic reactions, as well as for the synthesis of various compounds. It is a highly reactive compound and can be used in a variety of ways in the laboratory. 25 M in THF.

Scientific Research Applications

(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is used as a catalyst in a variety of organic reactions. It is used as a catalyst in the synthesis of various compounds, such as polymers, polysaccharides, and organosilicon compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been used in the synthesis of a variety of materials, such as polymers, polysaccharides, and organosilicon compounds.

Mechanism of Action

(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, acts as a catalyst for a variety of organic reactions. It is believed to act by forming a complex with the reactants, which then undergoes a redox reaction to form the desired product. This reaction is believed to occur through a series of electron transfer steps, which are facilitated by the presence of the organometallic compound.
Biochemical and Physiological Effects
This compound, is not known to have any direct biochemical or physiological effects. However, it is important to note that the compound is highly reactive and should be handled with caution. Additionally, it is important to note that the compound can react with other compounds and may cause unwanted side effects.

Advantages and Limitations for Lab Experiments

The advantages of using (3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, in lab experiments include its high reactivity and its ability to catalyze a variety of organic reactions. Additionally, the compound is relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in lab experiments is its high reactivity, which can lead to unwanted side reactions. Additionally, the compound is not very stable and should be handled with care.

Future Directions

The future directions for (3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, include further research into its mechanism of action and its potential applications in a variety of fields. Additionally, further research into its potential toxicity and environmental impact is needed. Additionally, further research into its potential use in the synthesis of pharmaceuticals, agrochemicals, and other materials is needed. Finally, further research into its potential use as a catalyst for a variety of organic reactions is needed.

Synthesis Methods

(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is synthesized by a two-step process. First, the bromide salt of magnesium is reacted with the thiophen-2-yl bromide in a solvent such as THF. This reaction produces the organometallic compound, this compound. The second step is the addition of a base, such as sodium hydroxide, to the reaction mixture. This step is necessary to convert the organometallic compound into its active form, which is the active catalyst for the desired reaction.

properties

IUPAC Name

magnesium;3,4-dibromo-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCFASIUIHATDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=[C-]S1)Br)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3MgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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